molecular formula C10H12N2O3 B14415292 Methyl 2-acetamido-5-aminobenzoate CAS No. 80162-85-2

Methyl 2-acetamido-5-aminobenzoate

Cat. No.: B14415292
CAS No.: 80162-85-2
M. Wt: 208.21 g/mol
InChI Key: YVZTZUUOYMPKLA-UHFFFAOYSA-N
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Description

Methyl 2-acetamido-5-aminobenzoate is an organic compound with a molecular formula of C10H12N2O3 It is a derivative of benzoic acid, where the benzene ring is substituted with an acetamido group at the 2-position and an amino group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-acetamido-5-aminobenzoate can be synthesized through a multi-step process. One common method involves the nitration of methyl benzoate to form methyl 2-nitrobenzoate, followed by reduction to yield methyl 2-aminobenzoate. The amino group is then acetylated to produce this compound. The reaction conditions typically involve the use of concentrated hydrochloric acid and ethyl acetate as solvents, with tin chloride as a reducing agent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-acetamido-5-aminobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Tin chloride in hydrochloric acid is often used for reduction reactions.

    Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated derivatives.

Scientific Research Applications

Methyl 2-acetamido-5-aminobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-acetamido-5-aminobenzoate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Methyl 2-acetamido-5-aminobenzoate can be compared with other similar compounds, such as:

    Methyl 2-acetamido-5-chlorobenzoate: Similar structure but with a chlorine substituent instead of an amino group.

    Methyl 2-acetamido-5-bromobenzoate: Contains a bromine substituent at the 5-position.

    Methyl 2-acetamido-5-hydroxybenzoate: Features a hydroxyl group at the 5-position.

The presence of different substituents can significantly influence their chemical behavior and biological activity .

Properties

CAS No.

80162-85-2

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

methyl 2-acetamido-5-aminobenzoate

InChI

InChI=1S/C10H12N2O3/c1-6(13)12-9-4-3-7(11)5-8(9)10(14)15-2/h3-5H,11H2,1-2H3,(H,12,13)

InChI Key

YVZTZUUOYMPKLA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)N)C(=O)OC

Origin of Product

United States

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